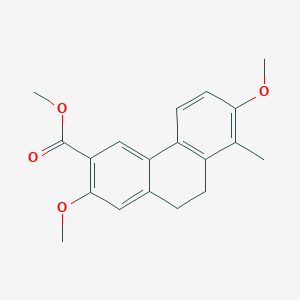
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate: is a synthetic organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyphenanthrene and methyl iodide.
Methylation: The first step involves the methylation of 2,7-dimethoxyphenanthrene using methyl iodide in the presence of a strong base like potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to obtain the dihydrophenanthrene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated phenanthrene derivatives.
科学的研究の応用
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antioxidant properties. Researchers investigate its ability to inhibit cancer cell proliferation and its role in modulating oxidative stress.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between phenanthrene derivatives and biological macromolecules like proteins and DNA.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
作用機序
The mechanism of action of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 2,7-Dimethoxy-3-methyl-9,10-dihydrophenanthrene-1,4-dione
- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- 2,6-Dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Comparison:
- Unique Structural Features: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has a unique carboxylate group at the 3-position, which distinguishes it from other similar compounds.
- Biological Activity: The presence of the carboxylate group may enhance its solubility and interaction with biological targets, potentially leading to improved biological activity compared to other phenanthrene derivatives .
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C19H20O4/c1-11-13-6-5-12-9-18(22-3)16(19(20)23-4)10-15(12)14(13)7-8-17(11)21-2/h7-10H,5-6H2,1-4H3 |
InChIキー |
IOOAXSBYVWFLHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C=C32)C(=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



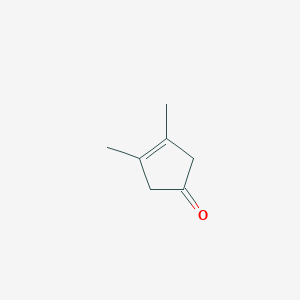
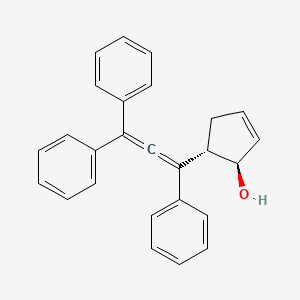
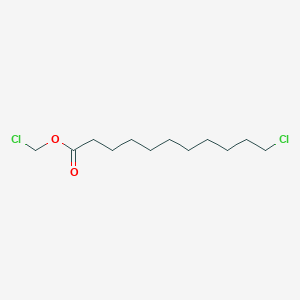
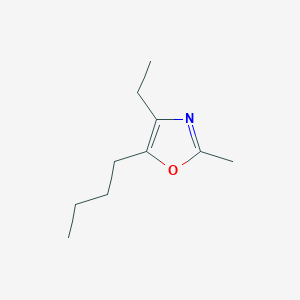
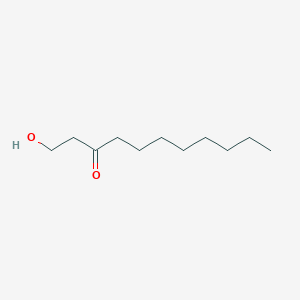
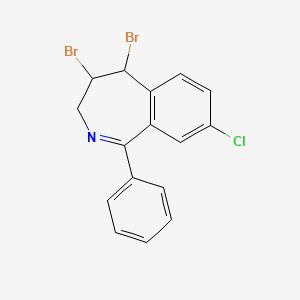
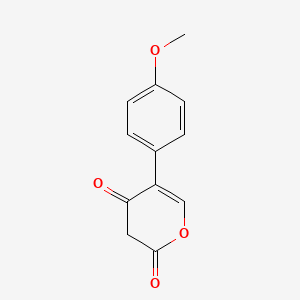
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
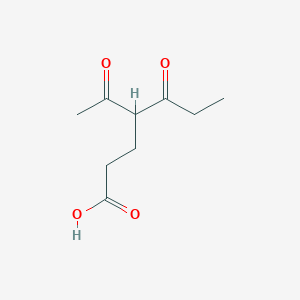
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
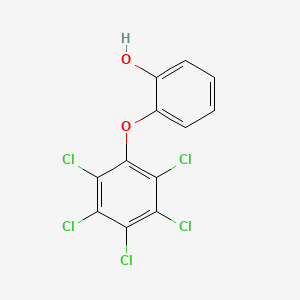
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
